2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid
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Overview
Description
2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of gamma-lactones This compound is characterized by a tetrahydrofuran ring with a carboxylic acid group and a long tetradecyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a tetradecyl-substituted dihydrofuran with an oxidizing agent to form the desired gamma-lactone structure. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the gamma-lactone ring to a more saturated form.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
p-Toluenesulfonic acid, sulfuric acid.Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated lactones.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3E-Pentenyl)tetrahydro-2-oxo-3-furancarboxylic acid
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-
- 5-Hexyltetrahydro-2-oxo-3-furancarboxylic acid
Uniqueness
2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid is unique due to its long tetradecyl side chain, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other gamma-lactones with shorter side chains or different substituents.
Properties
CAS No. |
6288-53-5 |
---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-oxo-3-tetradecyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(17(20)21)15-16-23-18(19)22/h2-16H2,1H3,(H,20,21) |
InChI Key |
RLHURWOUQQIVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CCOC1=O)C(=O)O |
Origin of Product |
United States |
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